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Abstract
AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-

Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4

(BRD4).[1][2] Its unique bivalent binding mechanism, simultaneously engaging two

bromodomains of BRD4, confers enhanced potency and prolonged target engagement

compared to earlier monovalent inhibitors.[3] This technical guide provides a comprehensive

overview of the discovery, preclinical development, and early clinical evaluation of AZD5153,

intended for researchers and professionals in the field of drug development. The document

details the compound's mechanism of action, key experimental methodologies, and a summary

of its preclinical and clinical data.

Introduction: The Rationale for a Bivalent BET
Inhibitor
The BET family of proteins, particularly BRD4, have emerged as critical regulators of gene

transcription.[3][4] BRD4 binds to acetylated lysine residues on histones, recruiting

transcriptional machinery to drive the expression of key oncogenes, such as MYC.[2][4] This

central role in cancer cell proliferation has made BRD4 an attractive therapeutic target.
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First-generation BET inhibitors, while showing promise, were monovalent, binding to a single

bromodomain.[5] The development of AZD5153 by AstraZeneca represented a significant

advancement, with a bivalent design that allows for simultaneous interaction with two

bromodomains of BRD4.[3][5] This enhanced avidity was hypothesized to translate into

improved potency and superior anti-tumor activity.

Discovery and Synthesis
The discovery of AZD5153 stemmed from a medicinal chemistry program aimed at optimizing a

series of bivalent triazolopyridazine-based BET inhibitors. The chemical structure of AZD5153
is (R)-4-(2-(4-(1-(3-methoxy-[1][2][6]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-

yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one.[1] The synthesis of AZD5153 has been

described by Bradbury and colleagues. While the full detailed protocol is proprietary, the key

reaction scheme is outlined below.
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Caption: Conceptual overview of the synthetic route to AZD5153.

Mechanism of Action
AZD5153 functions as a selective and reversible inhibitor of BRD4.[6] Its bivalent nature allows

it to bind with high avidity to the acetylated lysine recognition motifs within two bromodomains

of the BRD4 protein.[1] This binding event physically displaces BRD4 from chromatin, thereby

preventing the recruitment of transcriptional regulators necessary for the expression of target

genes.[1][3] The downstream consequences of BRD4 inhibition by AZD5153 include the

downregulation of growth-promoting genes, most notably MYC, leading to the induction of

apoptosis and the inhibition of tumor cell proliferation.[1][2]

Signaling Pathway of AZD5153 Action
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Caption: AZD5153 inhibits BRD4 binding to histones, disrupting oncogene transcription.

Preclinical Development
AZD5153 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer

models, including hematologic malignancies, hepatocellular carcinoma (HCC), and colorectal

cancer.[4][5][7]

In Vitro Activity
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AZD5153 has shown potent antiproliferative activity against various cancer cell lines. Key

quantitative data are summarized in the table below.

Cell Line
Cancer
Type

Assay Type Endpoint Value Reference

U2OS
Osteosarcom

a

BRD4 Foci

Disruption
IC50 1.7 nM [2]

Multiple

Hematologic

Cancer Cell

Lines

AML, MM,

DLBCL
Cell Viability GI50 <150 nM [5]

HCC Cell

Lines (7

lines)

Hepatocellula

r Carcinoma

Cell Viability

(CellTiter-

Glo)

IC50
1-100 µM

(range)
[5][7]

In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of AZD5153.

Oral administration of AZD5153 led to tumor stasis or regression in models of acute myeloid

leukemia (AML), multiple myeloma (MM), and diffuse large B-cell lymphoma (DLBCL).[2] In a

hepatocellular carcinoma xenograft model, a lipid nanoemulsion formulation of AZD5153
inhibited tumor growth.[5][8]

Xenograft
Model

Cancer Type Dosing Outcome Reference

MV-4-11
Acute Myeloid

Leukemia
Oral

Tumor

stasis/regression
[2]

Multiple Models
AML, MM,

DLBCL
Oral

Tumor

stasis/regression
[2]

HCCLM3
Hepatocellular

Carcinoma

Intraperitoneal

(nanoemulsion)

Inhibition of

tumor growth
[5][8]
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Clinical Development
The first-in-human Phase I clinical trial of AZD5153 (NCT03205176) evaluated its safety,

tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with relapsed or

refractory solid tumors and lymphomas.[6][9] The study assessed AZD5153 as both a

monotherapy and in combination with the PARP inhibitor, olaparib.[2][9]

Study Design
The trial consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD)

and recommended Phase II dose (RP2D), followed by a dose-expansion phase.[1] Patients

received oral AZD5153 on a continuous daily (QD) or twice-daily (BID) schedule in 21-day

cycles.[9]

Clinical Trial Workflow (NCT03205176)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27528113/
https://www.reactionbiology.com/datasheet/brd4_nano_malvern/
https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-brd4-histone-h3-3-interaction-assay-protocol.pdf
https://www.reactionbiology.com/datasheet/brd4_nano_malvern/
https://www.promega.com/resources/protocols/technical-manuals/101/nanobret-brd4-histone-h3-3-interaction-assay-technical-manual/
https://www.benchchem.com/product/b605766?utm_src=pdf-body
https://www.reactionbiology.com/datasheet/brd4_nano_malvern/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment
(Relapsed/Refractory Tumors)

Dose Escalation
(Monotherapy & Combination)

Determine MTD & RP2D

Safety & Tolerability Assessment

Pharmacokinetic & Pharmacodynamic AnalysisDose Expansion

Preliminary Anti-Tumor Activity

End of Study

Click to download full resolution via product page

Caption: Overview of the Phase I clinical trial design for AZD5153.

Pharmacokinetics
AZD5153 exhibited dose-dependent pharmacokinetics with minimal accumulation.[6][10] The

time to maximum plasma concentration (Tmax) ranged from 0.5 to 3 hours, with a half-life (t1/2)

of approximately 6 hours.[6]
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Parameter Value Reference

Tmax 0.5 - 3 hours [6]

t1/2 ~6 hours [6]

Safety and Tolerability
AZD5153 was found to be tolerable as both a monotherapy and in combination with olaparib at

the recommended Phase II doses.[6][10] The most common treatment-related adverse events

were fatigue, hematologic toxicities (primarily thrombocytopenia), and gastrointestinal events.

[2][6][10]

Recommended Phase II Dose (RP2D)
The recommended Phase II doses were determined to be 30 mg once daily or 15 mg twice

daily for AZD5153 monotherapy.[2][10]

Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a serial dilution of AZD5153 or vehicle control

(DMSO) for the desired time period (e.g., 72 hours).

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

Add CellTiter-Glo® Reagent to each well.

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate

at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Record luminescence using a plate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition

50 (GI50) values by plotting the luminescence signal against the log of the compound

concentration.

Western Blot Analysis
This technique is used to detect specific proteins in a sample.

Cell Lysis: Treat cells with AZD5153 or vehicle control. Lyse the cells in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., c-MYC, BRD4, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of a compound in a living organism.

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of

immunocompromised mice (e.g., NSG mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly.

Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment

and control groups.

Drug Administration: Administer AZD5153 (e.g., by oral gavage or as a formulated

nanoemulsion) or vehicle control according to the planned dosing schedule and duration.

Endpoint: Continue treatment until a predefined endpoint is reached, such as significant

tumor growth in the control group or signs of toxicity.

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups to determine the anti-tumor efficacy of AZD5153.

Conclusion
AZD5153 is a novel, potent, and orally bioavailable bivalent BET inhibitor that has

demonstrated significant preclinical anti-tumor activity across a range of cancer types. Its

unique mechanism of action, involving the simultaneous binding to two bromodomains of

BRD4, results in enhanced potency. Early clinical data from the Phase I trial have established a

tolerable safety profile and a recommended dose for further investigation. The continued

development of AZD5153, both as a monotherapy and in combination with other targeted

agents, holds promise for the treatment of various malignancies. This technical guide provides

a foundational understanding of the discovery and development of AZD5153 for the scientific

and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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